Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside
CAS No.: 383173-64-6
Cat. No.: VC20764788
Molecular Formula: C13H17NO7
Molecular Weight: 299.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 383173-64-6 |
---|---|
Molecular Formula | C13H17NO7 |
Molecular Weight | 299.28 g/mol |
IUPAC Name | (2R,3S,4S,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 |
Standard InChI Key | MCEJVWPYHIIEJJ-WUHRBBMRSA-N |
Isomeric SMILES | C1[C@@]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O |
SMILES | C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O |
Canonical SMILES | C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O |
Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside is a synthetic carbohydrate derivative with specialized applications in biochemical research. Characterized by the molecular formula C₁₃H₁₇N₁O₇ and a molecular weight of 283.28 g/mol, this compound features a benzyl-protected arabinopyranoside scaffold with a nitromethylene group at the fourth carbon position. Its structural uniqueness enables targeted interactions in enzyme inhibition studies and glycobiology research.
Biological Activity
Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside acts as a glycosidase inhibitor, disrupting enzymes involved in carbohydrate metabolism. Comparative studies highlight its selectivity:
Enzyme Targeted | Inhibition Efficiency | Comparative Compound |
---|---|---|
β-Glucosidase | High | Benzyl β-D-glucopyranoside |
α-Mannosidase | Moderate | Deoxynojirimycin |
Its mechanism involves competitive binding to the enzyme’s active site, mimicking transition-state intermediates.
Synthetic Pathways
The synthesis involves three key steps:
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Benzylation: Protection of the hydroxyl groups using benzyl bromide under basic conditions.
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Nitromethylene Introduction: Reaction with nitromethane and a Lewis acid catalyst (e.g., BF₃·Et₂O).
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Deprotection: Selective removal of benzyl groups via hydrogenolysis.
Critical parameters include temperature control (<0°C during nitromethylene addition) and solvent choice (anhydrous DMF for benzylation).
Applications in Research
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Enzyme Profiling: Used to map glycosidase activity in lysosomal storage disorders.
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Glycosylation Studies: Modifies cellular glycan patterns to investigate carbohydrate-protein interactions.
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Probe Development: Conjugated with fluorescent tags for real-time visualization of enzyme dynamics.
Comparison with Analogues
Structural variations significantly alter biological activity and solubility:
Compound Name | Key Difference | Biological Impact |
---|---|---|
Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside | β-anomeric configuration | Reduced enzyme affinity |
Benzyl 2,3-Di-O-acetyl derivative | Acetyl protection | Enhanced metabolic stability |
These differences underscore the importance of stereochemistry and functional group placement.
Challenges and Future Directions
Current limitations include low aqueous solubility and undefined pharmacokinetics. Ongoing research focuses on:
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Derivatization: Adding polar groups (e.g., sulfates) to improve bioavailability.
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Targeted Delivery: Encapsulation in lipid nanoparticles for lysosome-specific action.
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